molecular formula C12H12N2O3S B512301 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide CAS No. 91393-33-8

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide

Cat. No.: B512301
CAS No.: 91393-33-8
M. Wt: 264.3g/mol
InChI Key: LKYSZEMWNWCNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is an organic compound with the molecular formula C12H12N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and residence time.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-pyridin-2-yl-benzenesulfonamide, while reduction of a nitro group can produce 4-amino-N-pyridin-2-yl-benzenesulfonamide.

Scientific Research Applications

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-pyridin-2-yl-benzenesulfonamide
  • 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
  • 4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide

Uniqueness

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of the pyridine ring can contribute to the compound’s ability to form stable complexes with metal ions, which can be useful in various catalytic and coordination chemistry applications.

Properties

IUPAC Name

4-methoxy-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-10-5-7-11(8-6-10)18(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYSZEMWNWCNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Reactant of Route 5
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Reactant of Route 6
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.